molecular formula C26H22FNO4 B2630926 (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid CAS No. 2138228-46-1

(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2630926
CAS No.: 2138228-46-1
M. Wt: 431.463
InChI Key: QKOQHHGBOIRSFD-ZEQRLZLVSA-N
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Description

“(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid” is a fluorinated pyrrolidine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely employed in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The compound’s pyrrolidine backbone provides conformational rigidity, while the 4-fluorophenyl substituent introduces electronic and steric effects that influence its reactivity and applications in medicinal chemistry or materials science. The stereochemistry (2S,5S) is critical for its biological activity and compatibility with chiral synthetic pathways .

Properties

IUPAC Name

(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-17-11-9-16(10-12-17)23-13-14-24(25(29)30)28(23)26(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,29,30)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOQHHGBOIRSFD-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@@H]1C2=CC=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid , often abbreviated as Fmoc-pyrrolidine derivative, is a synthetic organic molecule notable for its role in medicinal chemistry and biochemistry. Its structure includes a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are crucial for its biological activity and applications in peptide synthesis.

Structural Features

The molecular structure of this compound contributes significantly to its biological activity. The Fmoc group serves as a protecting group that stabilizes the amine during peptide synthesis, while the fluorophenyl moiety can enhance the compound's interaction with biological targets.

Feature Description
Pyrrolidine Ring Provides a chiral center, influencing reactivity.
Fmoc Group Protects the amine group, facilitating peptide synthesis.
4-Fluorophenyl Substituent Potentially enhances binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the context of enzyme mechanisms and protein interactions. The following sections detail specific areas of biological activity linked to this compound.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, Fmoc-protected pyrrolidines have been tested against various cancer cell lines, including A549 (non-small cell lung cancer) cells. The results showed that modifications to the fluorophenyl group could enhance cytotoxicity:

  • Cytotoxicity Results :
    • Viability of A549 cells treated with the compound was reduced significantly compared to untreated controls.
    • The addition of specific substituents on the phenyl ring was found to improve anticancer activity, with some derivatives reducing cell viability by over 70% .

2. Antimicrobial Properties

In addition to anticancer effects, studies have explored the antimicrobial potential of similar compounds. While specific data on this compound's antimicrobial activity is limited, related pyrrolidine derivatives have shown promise against Gram-positive bacteria and drug-resistant fungi:

  • Screening Results :
    • Compounds were screened using broth microdilution techniques against various pathogens.
    • Some derivatives exhibited moderate antibacterial activity, indicating potential for further development as antimicrobial agents .

The mechanism underlying the biological activity of (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid primarily involves its role in peptide synthesis and enzyme interactions:

  • Peptide Synthesis : The Fmoc group allows for selective protection and deprotection during peptide assembly.
  • Enzyme Interaction : The structural features enable binding to active sites in enzymes, potentially modulating their activity .

Case Studies

Several case studies highlight the utility of this compound in research:

  • Study on Anticancer Activity :
    • A study evaluated various Fmoc-pyrrolidine derivatives against A549 cells.
    • Results indicated that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Screening :
    • A series of related compounds were tested against multidrug-resistant bacterial strains.
    • Findings suggested that while some compounds showed no significant antimicrobial effect, specific modifications could lead to improved efficacy .

Comparison with Similar Compounds

Structural Analogs with Substituted Aromatic Groups

The compound is structurally analogous to other Fmoc-protected pyrrolidine carboxylic acids, differing primarily in the substituent on the pyrrolidine ring:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Key Differences
(2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid (Target Compound) N/A C₂₆H₂₂FNO₄ ~431.46 4-fluorophenyl Enhanced electronegativity; improved metabolic stability compared to phenyl .
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid 215190-21-9 C₂₆H₂₃NO₄ 413.47 Phenyl Lacks fluorine; reduced electronic effects; stereochemistry (5R) alters conformation .
(2S,5S)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid 2580096-21-3 C₂₆H₂₂BrNO₄ ~493.36 3-bromophenyl Bromine’s steric bulk and potential for cross-coupling reactions .

Key Observations :

  • Steric Impact : The 3-bromophenyl analog’s bromine atom introduces steric hindrance, which may reduce coupling efficiency but offers opportunities for further functionalization .
Stereochemical Variations

The (2S,5S) configuration distinguishes the target compound from its (2S,5R) diastereomer (CAS 215190-21-9). Studies suggest that stereochemistry significantly affects:

  • Conformational Stability : The (2S,5S) configuration favors a rigid pyrrolidine ring, optimizing interactions with chiral enzymes or receptors.
  • Synthetic Utility : The (2S,5R) isomer may require distinct chiral catalysts or resolution techniques, increasing production complexity .
Functional Group Variations in Fmoc-Protected Compounds
  • Piperazine Derivatives : Compounds like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) replace pyrrolidine with a piperazine ring, altering solubility and hydrogen-bonding capacity .
  • Methylated Analogs: “(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid” (CAS 2044710-58-7) introduces a methyl group and ester functionality, reducing crystallinity but enhancing solubility in organic solvents .

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